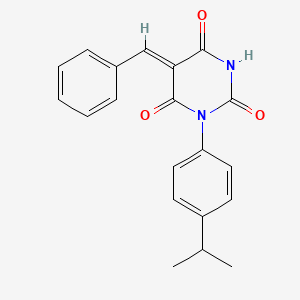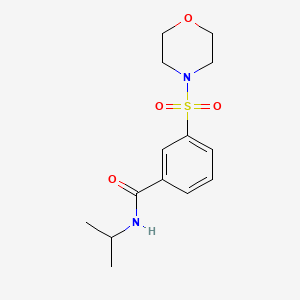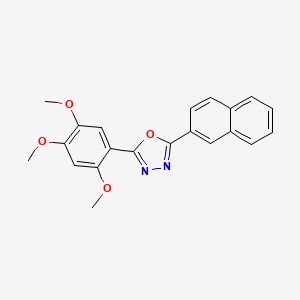
4-methyl-N-(5-methyl-2-pyridinyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-N-(5-methyl-2-pyridinyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is an organic compound used in scientific research. It is commonly referred to as "MTIP" and is known for its ability to modulate the activity of G-protein-coupled receptors (GPCRs).
作用机制
MTIP works by binding to a specific site on 4-methyl-N-(5-methyl-2-pyridinyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide known as the allosteric site. This site is separate from the site where the receptor's natural ligand binds. By binding to the allosteric site, MTIP can modulate the activity of the receptor in a way that is distinct from the natural ligand. This allows researchers to study the receptor's function in more detail.
Biochemical and Physiological Effects:
MTIP has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of 4-methyl-N-(5-methyl-2-pyridinyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide involved in pain perception, anxiety, and addiction. It has also been shown to have anti-inflammatory effects and to modulate the immune response.
实验室实验的优点和局限性
One of the main advantages of using MTIP in lab experiments is its selectivity for certain 4-methyl-N-(5-methyl-2-pyridinyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide. This allows researchers to study the function of these receptors in a more specific way. However, one limitation is that MTIP may not be effective for all 4-methyl-N-(5-methyl-2-pyridinyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide. Additionally, the use of MTIP may be limited by its solubility and stability.
未来方向
There are many potential future directions for research on MTIP. One area of interest is the development of new compounds that are more selective for specific 4-methyl-N-(5-methyl-2-pyridinyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide. Another area of interest is the use of MTIP in the treatment of various diseases, such as pain and anxiety disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of MTIP and its potential as a therapeutic agent.
In conclusion, 4-methyl-N-(5-methyl-2-pyridinyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a valuable tool for studying the function of 4-methyl-N-(5-methyl-2-pyridinyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide in scientific research. Its selectivity and ability to modulate the activity of certain receptors make it a valuable tool for understanding their function. Further research is needed to fully understand its potential as a therapeutic agent.
合成方法
The synthesis of 4-methyl-N-(5-methyl-2-pyridinyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide involves the reaction of 2-amino-4-methylthiazole with 2-bromo-5-methylpyridine in the presence of a palladium catalyst. The resulting intermediate is then reacted with 1H-pyrrole-1-carboxylic acid and N,N-diisopropylethylamine to yield the final product.
科学研究应用
MTIP is primarily used in scientific research as a tool to study the function of 4-methyl-N-(5-methyl-2-pyridinyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide. 4-methyl-N-(5-methyl-2-pyridinyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide are a large family of proteins that are involved in a wide range of physiological processes, including sensory perception, hormone secretion, and neurotransmission. MTIP has been shown to selectively modulate the activity of certain 4-methyl-N-(5-methyl-2-pyridinyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide, making it a valuable tool for studying their function.
属性
IUPAC Name |
4-methyl-N-(5-methylpyridin-2-yl)-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS/c1-10-5-6-12(16-9-10)18-14(20)13-11(2)17-15(21-13)19-7-3-4-8-19/h3-9H,1-2H3,(H,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEISTMVSBSJMFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2=C(N=C(S2)N3C=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(5-methylpyridin-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-methylphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide](/img/structure/B4927892.png)
![4-benzyl-3-[(4-bromobenzyl)thio]-5-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B4927897.png)
![(2-bromo-4-{[1-(4-fluorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4927904.png)


![N-[3-(4-morpholinyl)propyl]-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4927933.png)
![11-[4-(dimethylamino)phenyl]-3,3-dimethyl-10-(phenylacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4927941.png)
![methyl 5-(2-bromophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B4927946.png)
![N-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-3-(1H-tetrazol-1-yl)propanamide](/img/structure/B4927954.png)
![2-{3-[3-(3-pyridinyl)phenyl]-1H-pyrazol-1-yl}-N-(2-thienylmethyl)acetamide](/img/structure/B4927963.png)



